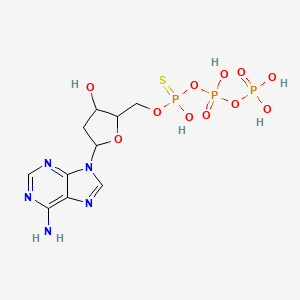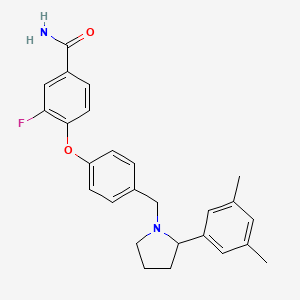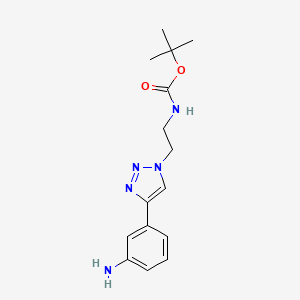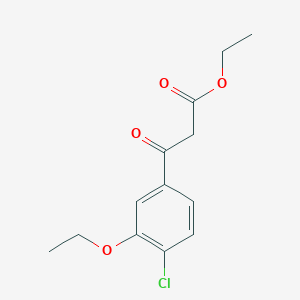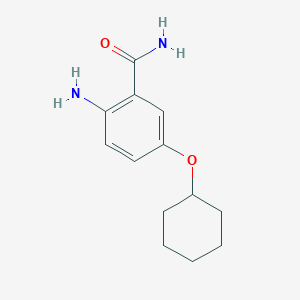
2-Amino-5-(cyclohexyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(cyclohexyloxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclohexyloxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and efficient pathway involves using Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method provides a high yield and is environmentally friendly.
Industrial Production Methods
Industrial production of benzamide derivatives often involves multi-step processes. For example, the preparation of similar compounds like 2-amino-5-chloro-N, 3-dimethylbenzamide involves reduction, chlorination, esterification, and ammonolysis reactions . These methods are optimized for high yield and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups on the benzene ring.
Scientific Research Applications
2-Amino-5-(cyclohexyloxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclohexyloxy)benzamide involves its interaction with specific molecular targets. For instance, as a potential HDAC inhibitor, it can bind to the zinc ion in the active site of HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A simpler structure without the cyclohexyloxy group, commonly used in HDAC inhibitors.
2-Amino-5-chloro-N, 3-dimethylbenzamide: Contains a chloro and dimethyl group, used in the synthesis of pesticides.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
2-Amino-5-(cyclohexyloxy)benzamide is unique due to the presence of the cyclohexyloxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent and provide distinct advantages in various applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-amino-5-cyclohexyloxybenzamide |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H2,15,16) |
InChI Key |
STDYHTFJKFHDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


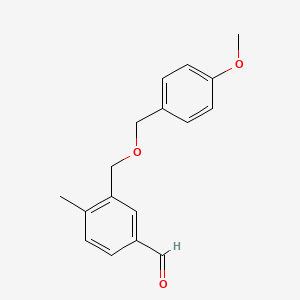
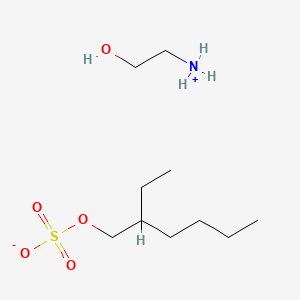
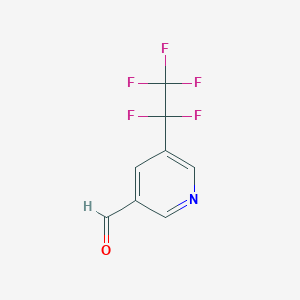



![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)
